methyl 6-chloro-1H-indole-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPVYZOPRHZKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677728 | |
| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921194-97-0 | |
| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Polysubstituted Indoles
A scalable two-step synthesis can produce N-unprotected polysubstituted indoles with an electron-withdrawing group at the C-3 position using readily available ortho-substituted nitroarenes. This method provides a viable alternative for preparing C-7 substituted 3-EWG indoles.
- Scale-Up Example: The synthesis of methyl 6-acetylindole-3-carboxylate (6m ) was performed at a 50 mmol scale using 4-acetylnitrobenzene (3m ) and methyl propiolate (5a ), yielding 84% (9.08 g) of the desired indole 6m .
Preparation via Methyl 6-chlorooxoindoline-3-carboxylate
- Reaction Conditions: Methyl 6-chlorooxoindoline-3-carboxylate can be synthesized by reacting 6-chloroindole with methyl chloroformate under basic conditions in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), using a base like triethylamine or sodium hydride to facilitate ester bond formation.
Industrial Production Methods
- Large-scale synthesis would involve similar reaction conditions as laboratory settings but optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 6-chlorooxoindoline-3-carboxylate can undergo oxidation, reduction, and substitution reactions.
- Oxidation: Can be oxidized to form corresponding oxoindoline derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
- Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyindoline derivatives using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: The chlorine atom can be substituted with nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base to form various derivatives.
Methodological Approaches
- Chlorination : Introduce the chloro group at the 6-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions to avoid over-halogenation.
- Oxo-group formation : Oxidize the indoline scaffold using oxidizing agents such as pyridinium chlorochromate (PCC) or MnO₂ to generate the oxoindoline core.
- Esterification : React the carboxylic acid intermediate with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester.
Characterization Techniques
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and detect tautomeric forms.
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Employ SHELXL for refinement and ORTEP-3 for visualization for unambiguous structural confirmation.
Optimization Strategies
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for chlorination steps and non-polar solvents (e.g., toluene) for esterification to minimize side reactions.
- Temperature Control : Use low temperatures (−10°C to 0°C) during chlorination to suppress multiple substitutions.
- Catalyst Selection : For esterification, compare Brønsted acids (H₂SO₄) vs. carbodiimide-based catalysts (DCC/DMAP) to maximize ester yield.
- Data Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, stoichiometry) impacting yield.
Advanced Methodologies for Resolving Discrepancies
- Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to predict electrophilic/nucleophilic sites and compare with experimental results from kinetic studies or Hammett plots.
- Experimental Validation :
- Kinetic Isotope Effects (KIE) : Measure KIE to confirm mechanistic pathways (e.g., radical vs. ionic chlorination).
- Cross-Coupling Reactions : Test reactivity with Pd catalysts to validate computationally predicted sites for functionalization.
Strategies for Spectroscopic and Crystallographic Data
- Multi-Technique Cross-Validation :
- X-ray Refinement : Re-analyze crystallographic data using SHELXL to check for disorder or twinning artifacts.
- Solid-State NMR : Compare with solution NMR to detect polymorphism or dynamic effects.
- Purity Assessment : Re-examine HPLC chromatograms for co-eluting impurities that may skew spectroscopic interpretations.
- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify phase transitions affecting crystallographic data.
Properties of Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
| Property | Value |
|---|---|
| IUPAC Name | methyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate |
| Molecular Formula | C10H8ClNO3 |
| Molecular Weight | 225.63 g/mol |
| CAS No. | 151056-78-9 |
| InChI | InChI=1S/C10H8ClNO3/c1-15-10(14)8-6-3-2-5(11)4-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13) |
| InChI Key | NGAGPYJGVOEMCK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O |
| DSSTOX Substance ID | DTXSID00658348 |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .
Scientific Research Applications
Methyl 6-chloro-1H-indole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 6-chloro-1H-indole-3-carboxylate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Physicochemical Properties
- Solubility : The methyl ester at C-3 balances polarity, making the compound soluble in DMSO and THF but less so in aqueous buffers. In contrast, the carboxylic acid analog (6-chloro-1H-indole-3-carboxylic acid) is water-soluble but poorly membrane-permeable .
- Thermal Stability : Melting points range from 182–185°C (DMSO), higher than ethyl ester derivatives (mp ~160–165°C) due to stronger crystal packing .
Key Takeaways
- Structure-Activity Relationship (SAR) : The C-3 carboxyl group and C-6 chlorine are critical for anti-Acanthamoeba activity. Halogen position (C-6 vs. C-2/C-4) significantly impacts target binding .
- Synthetic Scalability : Chlorination at C-6 is more efficient than bromination or methoxylation, offering higher yields and simpler purification .
- Safety Profile : Lower cytotoxicity compared to bulkier analogs makes methyl 6-chloro-1H-indole-3-carboxylate a promising lead for antiparasitic drug development .
Biological Activity
Methyl 6-chloro-1H-indole-3-carboxylate (MCIC) is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Target Interactions
MCIC interacts with various biological targets, primarily through binding to receptors and enzymes. Its structure allows it to modulate the activity of several proteins involved in critical cellular processes. For example, it has been noted to inhibit certain kinases that play a role in cell proliferation, suggesting potential anticancer properties.
Biochemical Pathways
The compound influences multiple biochemical pathways, including those associated with antiviral and antimicrobial activities. Research indicates that MCIC may interfere with viral replication mechanisms, showcasing its potential as an antiviral agent . Additionally, it has been implicated in the modulation of inflammatory responses and oxidative stress pathways .
Biological Activities
MCIC exhibits a range of biological activities, summarized as follows:
- Antiviral Activity : Potential to inhibit viral replication.
- Anticancer Activity : Inhibits cell proliferation in various cancer cell lines.
- Antimicrobial Activity : Effective against bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans .
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing inflammation-related diseases.
Data Table: Biological Activities of MCIC
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of MCIC, it was found to possess significant activity against MRSA with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL. This suggests that MCIC could be a promising candidate for developing new treatments for resistant bacterial infections .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of MCIC on various cell lines, including MCF-7 and A549. The results indicated that MCIC effectively inhibited cell growth at micromolar concentrations, demonstrating its potential as an anticancer agent .
Cellular Effects and Dosage Response
MCIC's effects vary significantly based on dosage:
- Low Doses : At lower concentrations, MCIC enhances metabolic functions and promotes beneficial cellular responses.
- High Doses : Conversely, higher doses can lead to cytotoxicity and adverse effects, including cellular damage and disruption of normal physiological processes.
Q & A
Q. What are the established synthetic routes for methyl 6-chloro-1H-indole-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on the indole core. For example, iodination or bromination at the 6-position can be achieved using iodine or bromine with oxidizing agents in solvents like dichloromethane or acetonitrile . Optimization strategies include:
- Catalyst Selection : Palladium-based catalysts (e.g., Suzuki coupling) for functional group introduction .
- Temperature Control : Maintaining 0–25°C during halogenation to minimize side reactions .
- Purification : Recrystallization from methanol or ethanol to improve purity, as demonstrated in crystallization studies of similar indole derivatives .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry and confirms substituent positions, as shown for fluoro-indole analogs .
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., distinguishing chloro vs. methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates energy barriers for substitution at the 6-chloro position, identifying favorable nucleophiles (e.g., amines, thiols) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as polar aprotic solvents enhancing chloride displacement .
Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 or HeLa) and controls to minimize variability .
- Dose-Response Curves : Quantify IC values across multiple replicates to validate potency claims .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chloro with methoxy) to isolate biological effects .
Q. How can researchers design fragment-based libraries using this compound for drug discovery?
- Methodological Answer :
- Fragment Coupling : Utilize the 3-carboxylate group for amide bond formation with amines, as seen in Mcl1 inhibitor development .
- Diversity-Oriented Synthesis : Introduce alkyl or aryl groups at the 1-position via alkylation or cross-coupling reactions .
Q. What mechanistic insights can be gained from studying the photodegradation of this compound in environmental chemistry?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products under UV exposure .
- Mass Spectrometry (MS/MS) : Identify intermediates (e.g., hydroxylated or dechlorinated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
